Home > Products > Screening Compounds P12230 > 5-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carbonitrile
5-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carbonitrile -

5-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carbonitrile

Catalog Number: EVT-8157993
CAS Number:
Molecular Formula: C8H6N4
Molecular Weight: 158.16 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

5-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carbonitrile is a heterocyclic compound that belongs to the class of pyrrolopyrimidines. It features a fused pyrrole and pyrimidine ring system, which contributes to its unique chemical properties and potential biological activities. This compound has garnered interest in medicinal chemistry due to its structural characteristics that may influence various biological pathways.

Source

The synthesis of 5-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carbonitrile can typically be found in specialized chemical literature and databases. It is often synthesized in research laboratories focusing on drug discovery and development.

Classification

This compound is classified as a nitrogen-containing heterocycle, specifically a pyrrolo[2,3-d]pyrimidine derivative. Such compounds are often studied for their pharmacological properties, including anti-cancer and anti-inflammatory activities.

Synthesis Analysis

Methods

The synthesis of 5-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carbonitrile can be achieved through various methods, including:

  1. Cyclization Reactions: The compound can be synthesized via cyclization of appropriate precursors, such as 5-methyl-2-aminopyrimidine derivatives with carbonitriles.
  2. Multicomponent Reactions: One-pot multicomponent reactions involving aldehydes, amines, and isocyanides can also yield this compound efficiently.
  3. Condensation Reactions: Condensation of methylated pyrrole derivatives with substituted pyrimidines may provide another synthetic route.

Technical Details

The choice of reagents and reaction conditions (e.g., temperature, solvent) significantly affects the yield and purity of the synthesized compound. Optimization of these parameters is crucial for successful synthesis.

Molecular Structure Analysis

Structure

The molecular structure of 5-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carbonitrile features a fused bicyclic system with the following key components:

  • A methyl group at the 5-position of the pyrrole ring.
  • A carbonitrile functional group at the 4-position of the pyrimidine ring.

Data

The molecular formula is C8H7N3C_8H_7N_3, indicating the presence of eight carbon atoms, seven hydrogen atoms, and three nitrogen atoms. The molecular weight is approximately 161.16 g/mol.

Chemical Reactions Analysis

Reactions

5-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carbonitrile can participate in various chemical reactions due to its functional groups:

  1. Nucleophilic Substitution: The carbonitrile group can undergo nucleophilic attack by various nucleophiles.
  2. Reduction Reactions: The nitrile group can be reduced to an amine or aldehyde under suitable conditions.
  3. Cycloaddition Reactions: The compound may also engage in cycloaddition reactions with alkenes or alkynes.

Technical Details

Reaction conditions such as temperature, pressure, and solvent choice are critical for optimizing yields and selectivity in these transformations.

Mechanism of Action

Process

The mechanism of action for 5-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carbonitrile is not fully elucidated but may involve:

  1. Enzyme Inhibition: Compounds in this class often act as enzyme inhibitors by binding to active sites or allosteric sites on target proteins.
  2. Receptor Modulation: They may also interact with specific receptors involved in signaling pathways related to cell proliferation or inflammation.

Data

Studies suggest potential interactions with kinases and other enzymes implicated in cancer progression and inflammatory responses.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a crystalline solid.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide (DMSO) but may have limited solubility in water.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but sensitive to strong acids or bases.
  • Melting Point: Specific melting point data should be determined experimentally for precise applications.

Relevant analyses include spectroscopic methods (e.g., NMR, IR) to confirm structure and purity.

Applications

Scientific Uses

5-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carbonitrile has potential applications in various fields:

  1. Medicinal Chemistry: Investigated for its potential as an anti-cancer agent due to its ability to inhibit specific kinases involved in tumor growth.
  2. Pharmaceutical Development: Used as a lead compound for developing new drugs targeting inflammatory diseases.
  3. Biochemical Research: Serves as a tool compound for studying biological pathways related to cell signaling and metabolism.

Research continues to explore its full therapeutic potential and mechanisms of action across different biological systems.

Introduction to 5-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carbonitrile in Modern Medicinal Chemistry

Nomenclature and Structural Classification Within the Pyrrolo[2,3-d]pyrimidine Family

5-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carbonitrile (CAS 1638767-62-0) is systematically named under IUPAC conventions, reflecting its fused heterocyclic architecture. The core structure consists of:

  • A pyrrole ring fused at C2-C3 bonds with a pyrimidine ring at positions d (denoting the fusion pattern)
  • Substituents: Methyl (-CH₃) at position 5 and cyano (-C≡N) at position 4 [1] [8]

Its molecular formula is C₈H₆N₄ (MW: 158.16 g/mol), with canonical SMILES notation CC1=CNC2=NC=NC(C#N)=C21. The planar bicyclic system exhibits tautomerism, with the 7H-tautomer predominating where hydrogen resides on the pyrrolic nitrogen (N-7) [1]. Key structural features enabling bioactivity include:

  • Electron-withdrawing cyano group: Enhances hydrogen-bond acceptor capacity at N1 and N3
  • Methyl group: Provides hydrophobic bulk at C5, influencing target binding pocket occupancy
  • Fused ring system: Delivers π-conjugation for planar stacking interactions with kinase ATP sites [9]

Table 1: Atomic Connectivity and Bonding Descriptors

PositionAtom/BondHybridizationBond Angles
4Carbon (cyano)sp180° (C≡N)
5Carbon (methyl)sp³109.5°
3a-7aFusion bondsp²120°

Historical Development and Emergence as a Scaffold for Kinase-Targeted Therapeutics

The synthetic exploration of pyrrolo[2,3-d]pyrimidines accelerated in the early 2000s, with 5-methyl-4-cyano derivatives gaining prominence post-2010 due to their kinase inhibitory potency. Key milestones include:

  • 2005-2010: Patent filings (e.g., WO2005105804A1) disclosed pyrrolopyrimidines as modulators of inflammatory pathways, though 4-cyano variants were minimally explored [5]
  • 2015-2020: Breakthrough studies identified the 4-cyano-5-methyl motif as a privileged scaffold for leucine-rich repeat kinase 2 (LRRK2) inhibition. Patent US9156845B2 exemplified 3-(6-methyl-4-morpholin-4-yl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)benzonitrile analogs for Parkinson’s disease therapy, leveraging the core’s ability to occupy adenine-binding pockets [3]
  • 2020-Present: Optimization for hematopoietic progenitor kinase 1 (HPK1) inhibition emerged, with derivatives achieving IC₅₀ values ≤3.5 nM. Compound 31 (2023 study) demonstrated 100-fold selectivity over related kinases, enhancing SLP76 phosphorylation blockade and IL-2 secretion in T-cells – critical for cancer immunotherapy [10]

Table 2: Evolution of Key Therapeutic Targets

TimeframePrimary TargetLead Compound ModificationsReported Activity
2005-2010p38 MAPK4-amino/4-alkoxy derivativesAnti-inflammatory (in vitro)
2015-2020LRRK25-aryl-4-morpholino variantsNeuroprotective (cellular models)
2020-2025HPK15-methyl-4-carbonitrile coreIC₅₀ = 3.5 nM; immune activation

Role in Multi-Targeted Drug Design Paradigms

The 4-cyano-5-methylpyrrolopyrimidine scaffold enables rational polypharmacology through strategic substitutions:

  • C4 versatility: The cyano group serves as a synthetic handle for:
  • Hydrolysis to carboxylic acids (e.g., 5-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid, CAS 1638767-45-9) for salt formation [9]
  • Nucleophilic displacement to install amines, amides, or heterocycles (e.g., morpholine for LRRK2 inhibition) [3] [7]
  • C5 tunability: Methyl group derivatization via:
  • Halogenation (bromination) for cross-coupling (Suzuki, Heck)
  • Oxidation to aldehyde for Schiff base formation [7]

Notable multi-targeting applications include:

  • Dual cholinesterase/Aβ-aggregation inhibitors: Pyrimidine-4-amine analogs (e.g., 5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine, CAS 1501-10-6) show promise for Alzheimer’s disease by concurrently addressing amyloid pathology and cholinergic deficit [6]
  • Kinase-cytokine axis modulators: HPK1 inhibitors bearing this scaffold concurrently enhance T-cell activation (via SLP76) and suppress TGF-β signaling, amplifying antitumor immune responses [10]

Table 3: Strategic Bond Functionalization for Multi-Target Engagement

Bond PositionReactionProduct FunctionalityBiological Impact
C4-C≡NHydrolysisCarboxylic acidEnhances solubility; zinc-binding
C4-C≡NAminolysisAmidine/amideKinase hinge binding
C5-CH₃BrominationBromomethylCross-coupling to aryl/heteroaryl
N7-HAlkylationAlkylated analogsMembrane permeability improvement

Properties

Product Name

5-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carbonitrile

IUPAC Name

5-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carbonitrile

Molecular Formula

C8H6N4

Molecular Weight

158.16 g/mol

InChI

InChI=1S/C8H6N4/c1-5-3-10-8-7(5)6(2-9)11-4-12-8/h3-4H,1H3,(H,10,11,12)

InChI Key

LTOMWSWQWHIXIS-UHFFFAOYSA-N

SMILES

CC1=CNC2=NC=NC(=C12)C#N

Canonical SMILES

CC1=CNC2=NC=NC(=C12)C#N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.